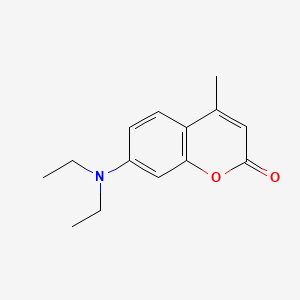

4-Methyl-7-diethylaminocoumarin

Descripción

Significance of Coumarin (B35378) Derivatives in Contemporary Scientific Disciplines

Coumarin and its derivatives represent a versatile and privileged scaffold in science, with applications spanning medicinal chemistry, materials science, and chemical biology. nih.govnih.gov Initially recognized for their wide range of biological activities, coumarins are investigated for their potential as anticoagulant, antimicrobial, anti-inflammatory, and anticancer agents. nih.govresearchgate.netnih.gov This broad pharmacological profile stems from their ability to interact with various enzymes and receptors within living organisms. researchgate.net

Beyond their medicinal applications, the luminescent properties of coumarins are a cornerstone of their scientific importance. nih.gov Their inherent fluorescence, which can be fine-tuned by modifying the substituents on the benzo-α-pyrone nucleus, makes them exceptional candidates for:

Fluorescent Probes and Sensors: Coumarin derivatives are widely used to design probes for detecting metal ions, anions, and biologically relevant molecules. nih.govrsc.orgjk-sci.com

Laser Dyes: Certain coumarins, including 7-Diethylamino-4-methylcoumarin (B84069), are highly efficient laser dyes. scientificlabs.iewordpress.com

Organic Light-Emitting Diodes (OLEDs): The electroluminescent properties of some coumarin derivatives make them suitable for use in the development of OLEDs. researchgate.netossila.com

Bioimaging: Their excellent photostability and high quantum yields are advantageous for cellular imaging applications, allowing for the visualization of organelles and biological processes. researchgate.netossila.comresearchgate.net

The ease of synthesis and the ability to decorate the coumarin core allow for the creation of a vast library of derivatives with tailored properties, solidifying their role as a fundamental building block in modern chemical research. nih.gov

Historical Context and Evolution of 7-Diethylamino-4-methylcoumarin as a Research Tool

The history of coumarins began in 1820 with the isolation of the parent compound, coumarin, from the tonka bean (Dipteryx odorata). nih.gov However, the journey of 7-Diethylamino-4-methylcoumarin as a specific research tool is more recent and is intrinsically linked to the development of fluorescence spectroscopy and laser technology.

The synthesis of 7-substituted coumarins is often achieved through reactions like the Pechmann condensation, a method that involves the reaction of a phenol (B47542) with a β-keto ester under acidic conditions. rsc.org Modifications of this and other synthetic routes have enabled the efficient production of derivatives like 7-amino and 7-hydroxy-4-methylcoumarin, which serve as key intermediates. wordpress.com

7-Diethylamino-4-methylcoumarin, also known as Coumarin 1, emerged as a significant compound due to its exceptional performance as a bichromophoric fluorescent laser dye, with a notable laser action centered around 460 nm. scientificlabs.ie Its robust fluorescence and high quantum yield led to its adoption as a standard for fluorometric measurements and as a fluorescent brightener. wordpress.comchemicalbook.com Over time, its application evolved from a simple dye to a sophisticated molecular probe. Researchers began to harness its sensitivity to the local environment, such as solvent polarity, to study complex systems like micelles and biological membranes. researchgate.net This evolution was driven by the need for photostable and bright fluorophores for advanced microscopy and sensing applications, a role where 7-Diethylamino-4-methylcoumarin and its derivatives continue to excel. jk-sci.comresearchgate.net

Scope and Research Imperatives for 7-Diethylamino-4-methylcoumarin Studies

Current and future research involving 7-Diethylamino-4-methylcoumarin is focused on leveraging and enhancing its unique photophysical properties for more sophisticated applications. The primary research imperatives include the development of novel sensors, advanced imaging agents, and new materials.

Key Research Areas:

Development of Chemosensors: A significant area of research is the design of chemosensors based on the 7-Diethylamino-4-methylcoumarin scaffold. By incorporating specific recognition moieties, scientists can create probes that exhibit a selective "turn-on" or ratiometric fluorescent response to specific analytes. This has been successfully demonstrated for the detection of metal ions like Al³⁺ and anions such as cyanide and hypochlorite (B82951). rsc.orgmdpi.combohrium.com

Advanced Bioimaging: Due to its good photostability, large Stokes shift, and bright emission, the compound is an excellent platform for creating probes for biological imaging. jk-sci.comossila.com Research is focused on developing derivatives with far-red to near-infrared (NIR) emission to allow for deeper tissue penetration and reduced cellular autofluorescence. researchgate.net

Photocleavable Linkers and Drug Delivery: The coumarin backbone can be engineered into photocleavable (or "caged") compounds. researchgate.net This allows for the light-triggered release of bioactive molecules, a strategy with potential applications in targeted drug delivery and phototherapy. researchgate.net

Materials Science: The compound is used as a fluorescent photo-initiator in the synthesis of light-emitting hydrogels and as a dopant in metal-organic frameworks (MOFs) for applications like ratiometric temperature sensing. scientificlabs.ie

The study of its photophysical properties in different environments remains crucial. Understanding how factors like solvent polarity and hydrogen bonding affect its absorption and emission spectra is fundamental to optimizing its performance in various applications. eurjchem.comacs.orgrsc.org

Table 1: Photophysical Properties of 7-Diethylamino-4-methylcoumarin This interactive table summarizes the key photophysical characteristics of the compound, which are central to its research applications.

| Property | Value / Description | Reference |

| Chemical Formula | C₁₄H₁₇NO₂ | nih.gov |

| Molar Mass | 231.29 g/mol | nih.gov |

| Appearance | Light-tan to pale yellow crystalline powder | nih.govchemicalbook.com |

| Melting Point | 72-75 °C | scientificlabs.iechemicalbook.com |

| Fluorescence Emission | Bright blue-green | scientificlabs.ieresearchgate.net |

| Laser Action | ~460 nm | scientificlabs.ie |

| Key Features | Large Stokes Shift, High Fluorescence Quantum Yield, Good Photostability | jk-sci.com |

Table 2: Selected Research Applications of 7-Diethylamino-4-methylcoumarin Derivatives This interactive table highlights specific research findings and applications for probes derived from the core compound.

| Application Area | Specific Target/Use | Research Finding | Reference |

| Ion Sensing | Aluminum (Al³⁺) and Pyrophosphate (PPi) | A probe based on 7-diethylamino-4-hydroxycoumarin was developed for the sequential, reversible colorimetric and fluorometric detection of Al³⁺ and PPi. | rsc.org |

| Anion Sensing | Cyanide (CN⁻) | A chemosensor demonstrated high sensitivity and selectivity for cyanide anions in both organic and aqueous solutions, observed by a significant increase in emission intensity. | bohrium.com |

| Reactive Species Sensing | Hypochlorite (ClO⁻) | The compound was investigated as a fluorescent probe for detecting hypochlorite, with the interaction leading to the formation of non-fluorescent chlorinated derivatives. | mdpi.com |

| Bioimaging | Mitochondrial Viscosity | Derivatives have been synthesized as environment-sensitive fluorophores to monitor changes in mitochondrial viscosity during cell apoptosis. | researchgate.net |

| Materials Science | Ratiometric Temperature Sensing | The compound can be used to dope (B7801613) terbium-based metal-organic frameworks for potential use in ratiometric temperature sensing. | scientificlabs.ie |

| Drug Delivery | Photocleavable Linkers | Used as a starting reagent to synthesize coumarin-derived linkers with photocleavable bonds for controlled release applications. | researchgate.net |

Structure

3D Structure

Propiedades

IUPAC Name |

7-(diethylamino)-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-4-15(5-2)11-6-7-12-10(3)8-14(16)17-13(12)9-11/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYCEAFSNDLKSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025035 | |

| Record name | 7-Diethylamino-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

7-diethylamino-4-methylcoumarin is a light tan grains. Gives bright blue-white fluorescence in very dilute solutions. (NTP, 1992), Dry Powder, Light-tan solid; [HSDB] Solution has bright blue-white fluorescence if very dilute; [CAMEO] Pale yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Diethylamino-4-methylcoumarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3353 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in hot solvent (NTP, 1992), SLIGHTLY SOL IN HOT WATER; SOL IN ALC, ETHER, ACETONE, ORDINARY ORGANIC SOLVENTS, SOL IN AQ ACID SOLN, RESINS, VARNISHES, VINYLS; SLIGHTLY SOL IN ALIPHATIC HYDROCARBONS | |

| Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4244 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM ALCOHOL & BENZENE-PETROLEUM ETHER, GRANULAR; LIGHT-TAN COLOR | |

CAS No. |

91-44-1 | |

| Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Coumarin 1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Diethylamino-4-methylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin 1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Diethylamino-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(diethylamino)-4-methyl-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLAMINOMETHYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SFJ7F6R2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4244 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

154 to 162 °F (NTP, 1992), 89 °C | |

| Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4244 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Modifications of 7 Diethylamino 4 Methylcoumarin

Established Synthetic Pathways for 7-Diethylamino-4-methylcoumarin (B84069)

The most prevalent and established method for the synthesis of 7-Diethylamino-4-methylcoumarin is the Pechmann condensation.

Reaction of m-diethylaminophenol with Methyl Acetoacetate

The Pechmann condensation involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. In the case of 7-Diethylamino-4-methylcoumarin, the synthesis is achieved through the condensation of m-diethylaminophenol with ethyl acetoacetate. This acid-catalyzed reaction proceeds through a transesterification followed by an intramolecular electrophilic attack on the activated aromatic ring and a final dehydration step to form the coumarin (B35378) ring system. The use of various acid catalysts, including sulfuric acid, phosphorus pentoxide, and more environmentally benign solid acids like nano-crystalline sulfated-zirconia, has been reported to facilitate this reaction.

| Reactants | Product | Reaction Type |

| m-diethylaminophenol | 7-Diethylamino-4-methylcoumarin | Pechmann Condensation |

| Ethyl acetoacetate |

Advanced Derivatization Strategies for Tailored Photophysical and Biological Properties

To expand the utility of 7-Diethylamino-4-methylcoumarin, extensive research has focused on its derivatization. By strategically introducing various functional groups at different positions of the coumarin core, researchers can fine-tune its photophysical properties, such as absorption and emission wavelengths, as well as introduce reactive handles for bioconjugation.

Functionalization at Position 3 (e.g., Formyl, Carboxyl, Vinyl)

The C3 position of the coumarin ring is a prime target for modification, significantly influencing the electronic and steric properties of the molecule.

Formylation: The introduction of a formyl group at the C3 position is commonly achieved through the Vilsmeier-Haack reaction. mdpi.com This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to electrophilically substitute the coumarin ring at the C3 position. mdpi.com The resulting 7-diethylamino-3-formylcoumarin is a versatile intermediate for further elaborations, such as Knoevenagel condensations.

Carboxylation: The synthesis of 7-diethylaminocoumarin-3-carboxylic acid has been reported, and this derivative is noted for its high fluorescence intensity. mdpi.com The carboxylic acid group provides a handle for further conjugation, for instance, through the formation of activated esters.

Vinylation: While direct vinylation at C3 is less common, the introduction of vinylogous functionalities can be achieved through multi-step sequences. For example, extending the π-conjugation at the 3-position is a known strategy to red-shift the absorption and emission of coumarin dyes. acs.org

Functionalization at Position 4 (e.g., Chloromethyl, Arylethenyl)

The methyl group at the C4 position offers another site for chemical manipulation, leading to derivatives with altered properties.

Chloromethylation: The synthesis of 7-diethylamino-4-chloromethyl coumarin (7D4C) has been accomplished. caymanchem.comnih.gov This derivative introduces a reactive chloromethyl group that can be used for subsequent nucleophilic substitution reactions, allowing for the attachment of various moieties. caymanchem.comnih.gov

Arylethenylation: The methyl group at C4 is sufficiently acidic to undergo condensation reactions with aromatic aldehydes in the presence of a strong base. researchgate.net This Knoevenagel-type condensation leads to the formation of 7-diethylamino-4-(2-arylethenyl)coumarins, also known as styrylcoumarins. researchgate.net These derivatives exhibit extended π-conjugation, which often results in a bathochromic shift of their absorption and emission spectra. researchgate.net

Modifications for Red-Shifted Absorption and Emission

A significant area of research is the development of 7-diethylamino-4-methylcoumarin derivatives with red-shifted photophysical properties, which is advantageous for biological imaging due to reduced background fluorescence and deeper tissue penetration of light. Key strategies include:

Extension of π-Conjugation: Introducing styryl groups at the C4 position, as mentioned above, is an effective method to extend the π-electron system and achieve red-shifted absorption and emission. mdpi.comnih.gov The electronic nature of the substituent on the aryl ring of the styryl moiety can further tune the photophysical properties. mdpi.com

Introduction of Electron-Withdrawing Groups: The incorporation of strong electron-withdrawing groups can enhance the push-pull character of the molecule, leading to a bathochromic shift. For instance, replacing the carbonyl oxygen of the lactone with a dicyanomethylene group results in a significant red-shift. researchgate.net Further derivatization of these dicyanomethylene coumarins can lead to fluorophores with emission in the far-red to near-infrared (NIR) region. ub.edu

Modification at the C3 Position: Extending the π-system at the C3 position, for example by introducing vinylpyridinium groups, has been shown to produce a remarkable red-shift in the absorption maxima. acs.org

The following table summarizes the photophysical properties of some red-shifted 7-diethylamino-4-methylcoumarin derivatives.

| Derivative | Absorption Max (nm) | Emission Max (nm) | Key Modification |

| 7-diethylamino-4-(2-(4-methoxyphenyl)ethenyl)coumarin | 430 | 500 | Styryl group at C4 |

| 2-(7-(diethylamino)-4-methyl-2H-chromen-2-ylidene)malononitrile | 477 | 519 | Dicyanomethylene at C2 |

| 7-diethylamino-4-((E)-2-(4-(dimethylamino)phenyl)vinyl)-2-oxo-2H-chromene-3-carbonitrile | 520 | 620 | Styryl at C4 & Cyano at C3 |

Amine-Reactive Fluorescent Label Synthesis

A crucial application of 7-diethylamino-4-methylcoumarin is its use as a fluorescent label for biomolecules. This requires the introduction of a reactive group that can form a stable covalent bond with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins.

Succinimidyl Esters: A common strategy involves the derivatization of the coumarin with a carboxylic acid, which is then activated as an N-hydroxysuccinimide (NHS) ester. For example, 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester (AMCA-NHS) is a commercially available amine-reactive labeling reagent. sigmaaldrich.comiris-biotech.de

Thiol-Reactive Labels: While the primary focus is on amine reactivity, related coumarin derivatives are also functionalized to react with other nucleophilic groups found in biomolecules, such as thiols from cysteine residues. Thiol-reactive probes often contain maleimide (B117702) or iodoacetamide (B48618) groups. caymanchem.comglpbio.comscbt.comthermofisher.comabcam.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com For instance, 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280) is a well-known thiol-reactive fluorescent probe. caymanchem.comglpbio.comthermofisher.comsigmaaldrich.comsigmaaldrich.com

The following table lists some amine- and thiol-reactive derivatives of 7-diethylamino-4-methylcoumarin.

| Derivative Name | Reactive Group | Target Functional Group |

| 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester | Succinimidyl ester | Amine |

| 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin | Maleimide | Thiol |

| 7-Diethylamino-3-[4-(iodoacetamido)phenyl]-4-methylcoumarin | Iodoacetamide | Thiol |

Mechanistic Investigations of Derivatization Reactions

Understanding the mechanisms of derivatization reactions is fundamental to controlling reaction outcomes and designing rational synthetic pathways. The primary reactions used to modify 7-diethylamino-4-methylcoumarin, such as the Knoevenagel and Vilsmeier-Haack reactions, proceed through well-studied mechanistic pathways.

The Knoevenagel condensation of the C4-methyl group with an aldehyde is typically base-catalyzed. The mechanism involves the deprotonation of the C4-methyl group by a base to form a carbanion. This nucleophilic carbanion then attacks the carbonyl carbon of the aldehyde, forming an alkoxide intermediate. Subsequent protonation and elimination of a water molecule yield the C4-alkenyl derivative. researchgate.netyoutube.com The electron-donating diethylamino group at C7 enhances the electron density of the coumarin system, which in turn activates the C4-methyl group for this type of condensation.

The Vilsmeier-Haack reaction mechanism begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (like DMF) with phosphorus oxychloride. wikipedia.orgorganic-chemistry.orgwikipedia.org The electron-rich coumarin ring, activated by the powerful electron-donating 7-diethylamino group, then acts as a nucleophile, attacking the chloroiminium ion in an electrophilic aromatic substitution. This leads to the formation of an iminium ion intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final aryl aldehyde. wikipedia.orgsemanticscholar.org

Mechanistic studies have also explored palladium-catalyzed reactions for synthesizing coumarin derivatives that are otherwise difficult to access. core.ac.uk For example, a proposed mechanism for a palladium(0)-catalyzed cycloisomerization involves the initial cis-addition of the catalyst to an alkyne, followed by cyclization and subsequent isomerization to form the stable coumarin ring system. core.ac.uk Furthermore, the specific reactivity of coumarin derivatives has been mechanistically exploited in sensing applications. For instance, the aromatization of a related 7-diethylamino-4-methyl-3,4-dihydrocoumarin has been used to selectively detect superoxide (B77818) anions, demonstrating a practical application derived from understanding a specific reaction mechanism. rsc.org

Computational Approaches to Guide Synthetic Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for guiding the synthesis of new 7-diethylamino-4-methylcoumarin derivatives. nih.govtandfonline.com These methods allow for the prediction of molecular geometries, electronic structures, and photophysical properties, providing critical insights that inform synthetic strategies. nih.govnih.gov

A primary application of computational studies is the rational design of fluorescent dyes with specific absorption and emission characteristics. imist.marsc.org By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict the HOMO-LUMO energy gap (ΔE), which is directly related to the molecule's absorption wavelength. imist.mamdpi.com For example, DFT calculations have shown that introducing electron-withdrawing groups at specific positions on the coumarin scaffold can lower the LUMO energy, leading to a smaller energy gap and a bathochromic (red) shift in the absorption and emission spectra. researchgate.net This predictive power allows researchers to screen potential derivatives in silico before committing to complex synthetic procedures.

Computational methods are also used to analyze the molecular electrostatic potential (MEP). tandfonline.commdpi.commdpi.com MEP maps reveal the electron density distribution across a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This information is crucial for predicting the regioselectivity of chemical reactions. For instance, an MEP analysis can confirm which positions on the coumarin ring are most susceptible to electrophilic attack in reactions like formylation or halogenation, thereby guiding the choice of reagents and reaction conditions. mdpi.com

Furthermore, Time-Dependent DFT (TD-DFT) calculations are employed to simulate electronic absorption spectra, predicting parameters such as excitation wavelengths (λ_eks) and oscillator strengths (f). imist.ma The correlation between computationally predicted spectra and experimental data serves to validate both the synthetic product and the computational model. tandfonline.com This synergy between theoretical prediction and experimental synthesis accelerates the discovery of novel coumarin derivatives with optimized properties for applications ranging from bioimaging to organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.comnih.govimist.ma

Advanced Photophysical Investigations of 7 Diethylamino 4 Methylcoumarin

Spectroscopic Characterization Techniques

7-Diethylamino-4-methylcoumarin (B84069), also known as Coumarin (B35378) 1, is a fluorescent dye widely utilized in various scientific and technological fields due to its excellent photophysical properties. A thorough understanding of these properties is crucial for its application and is achieved through a range of spectroscopic techniques.

The absorption spectrum of 7-diethylamino-4-methylcoumarin is significantly influenced by the solvent environment, a phenomenon known as solvatochromism. eurjchem.comnih.govacs.org The dye typically exhibits a strong absorption band in the ultraviolet-visible region, corresponding to a π-π* electronic transition. nih.govnih.gov This transition involves the intramolecular charge transfer (ICT) from the electron-donating diethylamino group at the 7-position to the electron-withdrawing carbonyl group of the pyranone ring. researchgate.netresearchgate.net

As the polarity of the solvent increases, the absorption maximum (λmax) of 7-diethylamino-4-methylcoumarin undergoes a bathochromic (red) shift. eurjchem.comias.ac.in This red shift indicates that the excited state is more polar than the ground state and is better stabilized by polar solvent molecules. ias.ac.inresearchgate.net For instance, the absorption maximum shifts to longer wavelengths as the solvent changes from a non-polar solvent like cyclohexane (B81311) to a polar solvent like ethanol. iaea.org The effect of solvent polarity on the absorption maxima is a key indicator of the ICT character of the electronic transition. nih.govresearchgate.net

Interactive Table: Absorption Maxima of 7-Diethylamino-4-methylcoumarin in Various Solvents.

| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax, nm) |

|---|---|---|

| Benzene | 2.28 | 417 |

| Ethyl Acetate | 6.02 | 373 |

| Ethanol | 24.55 | 373.2 |

| Acetonitrile | 37.5 | 374 |

Note: The data presented are compiled from various sources and may show slight variations depending on the experimental conditions.

7-Diethylamino-4-methylcoumarin is highly fluorescent, emitting a bright blue-white fluorescence in dilute solutions. nih.gov Similar to its absorption, the fluorescence emission of this dye is also highly sensitive to the solvent environment. ias.ac.in An increase in solvent polarity leads to a significant red shift in the fluorescence emission maximum (λem). eurjchem.comias.ac.in This large Stokes shift (the difference between the absorption and emission maxima) is characteristic of molecules that undergo a substantial change in dipole moment upon excitation. eurjchem.com

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, also varies with the solvent. iaea.org In many cases, the quantum yield of 7-diethylamino-4-methylcoumarin decreases as the solvent polarity increases. iaea.orgdtic.mil This is often attributed to the formation of a non-radiative twisted intramolecular charge transfer (TICT) state in polar solvents, which provides an efficient pathway for the excited state to decay without emitting light. iaea.orgresearchgate.net However, in some environments, such as when complexed with cucurbiturils, the fluorescence intensity and lifetime can be significantly enhanced due to the reduced polarity of the microenvironment. researchgate.net

Interactive Table: Fluorescence Properties of 7-Diethylamino-4-methylcoumarin in Different Solvents.

| Solvent | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|

| Benzene | 417 | - |

| Isobutylmethylketone | 424 | - |

| Acetone | 430 | - |

| DMSO | 447 | - |

Note: Quantum yield values can vary depending on the measurement standards and conditions.

Time-resolved fluorescence spectroscopy provides valuable insights into the excited-state dynamics of 7-diethylamino-4-methylcoumarin. The fluorescence lifetime (τF), which is the average time the molecule spends in the excited state before returning to the ground state, is a key parameter obtained from these measurements. rsc.org

The fluorescence lifetime of 7-diethylamino-4-methylcoumarin is, like its other photophysical properties, dependent on the solvent. iaea.orgresearchgate.net Generally, the lifetime decreases in more polar solvents, which is consistent with the increased rate of non-radiative decay through mechanisms like the formation of TICT states. iaea.orgresearchgate.net For example, the fluorescence lifetime has been reported to be around 4.8 ns in water and 3.3 ns in triacetin. acs.org The decay of fluorescence is often found to be multi-exponential, particularly in heterogeneous environments like reverse micelles, which can be attributed to the presence of different emitting species or conformations. rsc.org These measurements are crucial for understanding the various de-excitation pathways available to the molecule. nih.govresearchgate.net

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 7-diethylamino-4-methylcoumarin shows characteristic absorption bands corresponding to its molecular structure.

Key vibrational bands include:

C=O stretching: A strong absorption band is typically observed in the region of 1680-1750 cm⁻¹, which is characteristic of the carbonyl group in the lactone ring of the coumarin scaffold.

C=C stretching: Bands corresponding to the aromatic carbon-carbon double bond stretching vibrations are observed in the 1400-1600 cm⁻¹ region.

C-N stretching: The stretching vibration of the carbon-nitrogen bond of the diethylamino group appears in the spectrum.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations are also present.

The exact positions of these bands can provide information about the electronic environment and intermolecular interactions. guidechem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of 7-diethylamino-4-methylcoumarin. guidechem.combiosynth.comlotchemistry.com

¹H NMR: The proton NMR spectrum displays distinct signals for the aromatic protons on the coumarin ring, the methyl protons at the 4-position, and the ethyl protons of the diethylamino group at the 7-position. chemicalbook.comchemicalbook.comresearchgate.net The chemical shifts and coupling patterns of these protons are consistent with the assigned structure. For example, the protons of the diethylamino group typically appear as a quartet and a triplet due to spin-spin coupling. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information about each carbon atom in the molecule. guidechem.comchemicalbook.com The spectrum shows characteristic signals for the carbonyl carbon, the olefinic carbons, the aromatic carbons, and the carbons of the diethylamino and methyl groups. rsc.org The chemical shifts are influenced by the electron density around each carbon atom, confirming the presence of the electron-donating amino group and the electron-withdrawing carbonyl group. rsc.org

A representative ¹H-NMR (400 MHz, CD₃OD) spectrum shows the following peaks: 7.97 (d, 1H), 7.95 (s, 1H), 7.82 (dd, 1H), 3.97 (m, 2H), 3.74 (m, 2H), 2.54 (d, 3H), and 1.14 (t, 6H). rsc.org The ¹³C-NMR (100 MHz, CD₃OD) spectrum displays signals at: 160.51, 153.46, 152.77, 151.13, 125.94, 120.39, 117.44, 115.33, 111.18, 66.61, 17.22, and 7.17 ppm. rsc.org

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 7-diethylamino-4-methylcoumarin, which has a molecular formula of C₁₄H₁₇NO₂, the expected monoisotopic mass is approximately 231.13 g/mol . guidechem.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique that is particularly useful for analyzing organic molecules. In the context of peptide analysis, coumarin derivatives have been used as tags to enhance the signal intensity in MALDI-MS. nih.govacs.org Labeling peptides with coumarin tags can increase the signal intensity, especially for hydrophilic peptides, by improving their incorporation into the hydrophobic MALDI matrix. nih.govnih.govacs.org This demonstrates a practical application of the physicochemical properties of the coumarin core in advanced analytical techniques.

Solvatochromism and Environmental Sensitivity Studies

7-Diethylamino-4-methylcoumarin, also known as Coumarin 1, is a fluorescent dye renowned for its sensitivity to the local environment. This sensitivity is primarily governed by solvatochromism, the phenomenon where the color (absorption and emission spectra) of a substance changes with the polarity of the solvent. This property makes it an exceptional probe for investigating the microenvironments of complex systems.

Influence of Solvent Polarity and Dielectric Constant on Photophysical Properties

The photophysical properties of 7-Diethylamino-4-methylcoumarin are profoundly influenced by the polarity and dielectric constant of its surrounding medium. ias.ac.ineurjchem.com A consistent bathochromic shift, or red shift, is observed in both the absorption and fluorescence spectra as the solvent polarity increases. ias.ac.in For instance, the fluorescence maximum shifts from the blue region in non-polar solvents to the green region in highly polar solvents. This behavior indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvent molecules. eurjchem.comresearchgate.net

This phenomenon is a direct consequence of the π→π* electronic transition, which involves a significant redistribution of electron density upon excitation. eurjchem.com The large change in dipole moment between the ground and excited states leads to strong long-range interactions with polar solvent molecules, resulting in the observed spectral shifts. ias.ac.in The relationship between the Stokes shift (the difference between the absorption and emission maxima) and solvent polarity can be described by models like the Lippert-Mataga equation, which correlates the spectral shift to the dielectric constant and refractive index of the solvent. eurjchem.comresearchgate.net

The following interactive table provides a summary of the absorption (λ_abs) and fluorescence (λ_fl) maxima of 7-Diethylamino-4-methylcoumarin in a range of solvents with varying polarity, showcasing its solvatochromic behavior.

| Solvent | Dielectric Constant (ε) | λ_abs (nm) | λ_fl (nm) |

| n-Hexane | 1.88 | ~358 | ~410 |

| Benzene | 2.28 | ~372 | ~425 |

| Dioxane | 2.21 | ~373 | ~430 |

| Ethyl Acetate | 6.02 | ~374 | ~440 |

| Acetonitrile | 37.5 | ~375 | ~450 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | ~380 | ~465 |

| Methanol | 32.7 | ~373 | ~470 |

| Formamide | 111.0 | ~382 | ~490 |

Note: The spectral data are representative values compiled from various studies and may vary slightly depending on experimental conditions. eurjchem.comresearchgate.netacs.org

Excited State Dipole Moment Determination and Analysis

A key quantitative measure of a molecule's solvatochromism is the change in its dipole moment upon excitation (Δµ = µ_e - µ_g), where µ_g is the ground-state dipole moment and µ_e is the excited-state dipole moment. For 7-Diethylamino-4-methylcoumarin, this change is significant, confirming a substantial charge redistribution in the excited state. researchgate.net

The excited-state dipole moment is estimated using solvatochromic methods, which rely on the linear correlation between the spectral shifts and a solvent polarity function. eurjchem.com Equations developed by Lippert-Mataga, Bakhshiev, and Kawski-Chamma-Viallet are commonly employed for this purpose. eurjchem.comresearchgate.net These methods analyze the Stokes shift as a function of the solvent's dielectric constant (ε) and refractive index (n). researchgate.net

Studies have consistently shown that for 7-Diethylamino-4-methylcoumarin, the excited-state dipole moment (µ_e) is considerably larger than its ground-state counterpart (µ_g). eurjchem.comresearchgate.net This indicates that the excited state has a more pronounced charge-separated character. The calculated change in dipole moment (Δµ) is on the order of several Debye, confirming that the fluorescence originates from a highly polar state. This large difference in dipole moments is the fundamental reason for the compound's utility as a polarity-sensitive fluorescent probe.

Hydrogen Bonding Interactions and Their Spectroscopic Manifestations

Beyond general polarity effects, specific interactions like hydrogen bonding play a critical role in the photophysics of 7-Diethylamino-4-methylcoumarin, particularly in protic solvents such as alcohols and water. researchgate.net The stabilization of the excited singlet state is governed by both dipolar interactions and hydrogen bonding. nih.gov

The carbonyl oxygen of the coumarin ring is a known hydrogen bond acceptor. In hydroxylic solvents, this interaction provides an additional stabilization mechanism for the excited state, leading to further red shifts in the emission spectrum. researchgate.net This specific interaction can be so significant that in certain environments, it leads to the appearance of dual amplified spontaneous emission (ASE) bands, where one band corresponds to the "free" dye and the other to a hydrogen-bonded complex. researchgate.net

Micelle Formation and Lipid Membrane Studies

The sensitivity of 7-Diethylamino-4-methylcoumarin to its microenvironment makes it a valuable tool for studying organized molecular assemblies like micelles and lipid membranes. Due to its somewhat hydrophobic nature, the dye partitions into these non-polar or amphiphilic domains from an aqueous solution. acs.orgresearchgate.net

In studies using reverse micelles (water-in-oil microemulsions), the photophysical properties of coumarin dyes are sensitive to the size of the water pool and the nature of the interface. acs.org The constrained environment of the micelle can lead to an increase in fluorescence intensity and lifetime compared to bulk water, which is attributed to the reduced polarity and restricted motion of the dye molecule within the assembly. researchgate.net

When incorporated into lipid vesicles (liposomes), coumarin derivatives are typically located within the lipid bilayer. rsc.org Their fluorescence properties can then report on the local environment of the membrane, such as its fluidity and phase. For example, the dye can sense the transition between the rigid gel phase and the fluid liquid-crystalline phase of the lipids. rsc.org Phospholipid-linked coumarin probes have been specifically designed to localize within the membrane and detect events like oxidative damage. nih.gov The fluorescence of 7-Diethylamino-4-methylcoumarin within these biological mimics provides insights into its localization and the physical properties of the membrane interior.

The following table compares the fluorescence emission maximum of the dye in a standard polar solvent versus a representative micro-heterogeneous system.

| Environment | Approximate λ_fl (nm) | Observation |

| Methanol (Polar Solvent) | ~470 | Strong solvatochromic shift due to high polarity. |

| AOT Reverse Micelle | ~450-460 | Blue-shifted compared to methanol, indicating a less polar microenvironment. acs.org |

| Lipid Vesicle (Bilayer) | Varies | Location dependent, but generally reflects a non-polar to interfacial environment. rsc.org |

Intramolecular Charge Transfer (ICT) Mechanisms

The photophysical behavior of 7-Diethylamino-4-methylcoumarin is fundamentally governed by an intramolecular charge transfer (ICT) process. ias.ac.in Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In this molecule, the HOMO is largely localized on the electron-donating 7-diethylamino group, while the LUMO is centered on the electron-accepting lactone (carbonyl) portion of the coumarin ring. nih.gov

This photoinduced electron transfer from the amino group to the carbonyl group creates a new excited state with a significant degree of charge separation, which is the ICT state. universiteitleiden.nl This process is responsible for the large increase in dipole moment upon excitation and the pronounced solvatochromism. eurjchem.com

In some solvents, particularly those of low to intermediate polarity, the ICT state can undergo further structural relaxation. This involves the twisting of the C-N bond connecting the diethylamino group to the coumarin ring, leading to the formation of a "Twisted Intramolecular Charge Transfer" (TICT) state. nih.gov The TICT state is characterized by a perpendicular arrangement of the donor and acceptor moieties, which minimizes their electronic coupling. This state is often weakly fluorescent or non-fluorescent and provides an efficient non-radiative decay channel, which can lead to fluorescence quenching in certain environments.

Excited State Dynamics and Relaxation Processes

Fluorescence: The primary radiative decay pathway is fluorescence from the ICT state. The energy, and thus the color, of the emitted light is highly dependent on solvent stabilization, as discussed under solvatochromism. ias.ac.in

Solvent Relaxation: In polar solvents, the creation of the highly dipolar ICT state is followed by the reorientation of the surrounding solvent molecules to stabilize this new state. This dynamic process, known as solvent relaxation, occurs on a picosecond timescale and is responsible for the time-dependent shift of the fluorescence spectrum. nih.gov

Non-Radiative Decay via TICT State Formation: As described above, twisting of the diethylamino group can lead to the formation of a non-emissive TICT state. nih.gov The competition between fluorescence from the planar ICT state and relaxation through the TICT state is highly dependent on solvent polarity and viscosity. High polarity stabilizes the charge-separated TICT state, while high viscosity can hinder the necessary twisting motion, thus favoring fluorescence.

Intersystem Crossing (ISC): The excited singlet state can also convert to an excited triplet state via intersystem crossing. This process is generally less efficient for coumarins compared to fluorescence but can be influenced by the environment. For example, hydrogen bonding has been shown to alter the electronic structure in a way that can slow down ISC, thereby increasing the fluorescence quantum yield. researchgate.net

The interplay of these dynamic processes, particularly the competition between radiative decay from the ICT state and non-radiative decay through the TICT channel, is central to understanding the environmental sensitivity of 7-Diethylamino-4-methylcoumarin.

Photoinduced Electron Transfer (PET)

Photoinduced Electron Transfer (PET), also referred to as Photoinduced Electron Transfer (PeT), is a critical quenching mechanism that can be engineered to create "off-on" fluorescent probes. In a typical PET-based sensor, a fluorophore is connected to a recognition group (receptor) by a short, unconjugated spacer. rsc.org In the "off" state, the fluorescence of the fluorophore is quenched due to electron transfer from the receptor to the excited fluorophore. rsc.orgmdpi.com Upon binding of the target analyte to the receptor, this PET process is inhibited, leading to a restoration of fluorescence in the "on" state. rsc.org

Derivatives of 7-diethylaminocoumarin have been successfully utilized as the fluorophore component in such probes. For instance, 7-(diethylamino)coumarin-3-carboxylic acid was conjugated with the α1-adrenergic receptor (α1-ARs) agonist phenylephrine (B352888) to create novel fluorescent agonists. nih.gov These probes demonstrated the characteristic PET off-on switching mechanism, enabling selective imaging of α1-ARs and the tracking of their internalization in living cells. nih.gov The design of these probes involves a multi-component system where the fluorophore is linked to a recognition group, and their interaction with a specific target can trigger a significant fluorescence enhancement, making them powerful tools for cellular imaging. rsc.org

Förster Resonance Energy Transfer (FRET) Applications

Förster Resonance Energy Transfer (FRET) is a non-radiative mechanism of energy transfer between two chromophores, a donor and an acceptor, over distances typically less than 10 nm. ibidi.comwikipedia.orgrsc.org The efficiency of this energy transfer is acutely sensitive to the distance between the donor and acceptor, making FRET a powerful tool for studying molecular interactions, such as protein-protein binding or conformational changes in single molecules. ibidi.comwikipedia.orgrsc.orgnih.gov

Coumarin derivatives are frequently employed as the donor fluorophore in FRET pairs due to their favorable spectral properties. 7-Diethylamino-4-methylcoumarin and its analogues can serve as effective energy donors for various acceptor molecules. researchgate.net For FRET to occur, the emission spectrum of the donor molecule must overlap with the excitation spectrum of the acceptor molecule. nih.gov The versatility and chemical functionality of coumarins allow them to be incorporated into FRET-based assays for a wide range of applications, including the analysis of enzyme activity and DNA interactions. researchgate.net For example, FRET systems have been designed using coumarin derivatives as antenna molecules to transfer energy to lanthanide ions, significantly enhancing the fluorescence efficiency for biomolecular assays. researchgate.net

Excited State Intramolecular Proton Transfer (ESIPT)

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process involving the transfer of a proton between a donor and an acceptor group within the same molecule upon photoexcitation. rsc.orgnih.gov This process leads to the formation of a transient tautomeric species with distinct fluorescence properties, often resulting in a large Stokes shift. mdpi.comrsc.org The fundamental requirement for ESIPT is the presence of an intramolecular hydrogen bond in the ground state. mdpi.com

While ESIPT is a significant de-excitation pathway for many fluorophores, it is not a characteristic process for the standard 7-Diethylamino-4-methylcoumarin molecule. The structure of this compound lacks the necessary intramolecular hydrogen-bonding system, specifically a proton-donating group (like a hydroxyl or amino group) located adjacent to a proton-accepting group on the coumarin scaffold, which is essential for ESIPT to occur. nih.govmdpi.com ESIPT is more commonly observed in specifically designed coumarin derivatives that incorporate such functionalities, for instance, a hydroxyl group at the 3- or 8-position which can form a hydrogen bond with the carbonyl oxygen.

Twisted Intramolecular Charge Transfer (TICT) States

A defining photophysical characteristic of 7-Diethylamino-4-methylcoumarin is the formation of Twisted Intramolecular Charge Transfer (TICT) states. mdpi.comscite.ai This process is a common non-radiative relaxation pathway for molecules with flexible substituents and is a primary reason for fluorescence quenching in many systems. mdpi.comnsf.gov

Upon photoexcitation, the molecule transitions from the ground state to a locally excited (LE) or fluorescent state (FS), which is largely planar. mdpi.com In polar solvents, the flexible diethylamino group at the 7-position can rotate around the C-N bond. mdpi.com This rotation leads to a low-energy, non-emissive "dark" state known as the TICT state, where the donor (diethylamino) and acceptor (coumarin core) parts of the molecule are electronically decoupled. mdpi.comnih.gov The formation of this TICT state effectively quenches the fluorescence.

The efficiency of TICT state formation is highly dependent on the polarity of the surrounding environment. mdpi.com

In polar protic solvents , the formation of the TICT state is facile, leading to a low fluorescence quantum yield (FQY). mdpi.com

In low-polarity solvents , the formation of the TICT state is suppressed, which results in a significantly higher FQY. mdpi.com

This pronounced solvent-polarity-dependent fluorogenic behavior makes 7-Diethylamino-4-methylcoumarin and its derivatives valuable as environmental polarity sensors. nsf.gov The dynamic interplay between the fluorescent state and the dark TICT state has been investigated using advanced techniques like femtosecond transient absorption (fs-TA) and femtosecond stimulated Raman spectroscopy (FSRS). mdpi.com

Table 1: Influence of Solvent Polarity on TICT Formation and Fluorescence

| Solvent Property | TICT State Formation | Fluorescence Quantum Yield (FQY) |

|---|---|---|

| High Polarity | Favored | Low |

| Low Polarity | Suppressed | High |

Studies comparing 7-Diethylamino-4-methylcoumarin (often referred to as Coumarin 481 in these studies) with its rigid analogue, Coumarin 153 (where the diethylamino group is conformationally locked), provide direct evidence for the role of the twisting motion in fluorescence quenching. Coumarin 153 consistently shows larger FQYs because the C-N bond rotation is prevented. mdpi.com

Photostability and Photobleaching Resistance

Photostability, or the resistance to photobleaching, is a crucial parameter for any fluorophore, determining its useful lifetime in applications that require prolonged or intense illumination, such as fluorescence microscopy and single-molecule tracking. Photobleaching is the irreversible destruction of a fluorophore's chemical structure upon exposure to light.

7-Diethylamino-4-methylcoumarin is known for its use as a laser dye, which inherently requires a degree of photostability under high-intensity light. lotchemistry.com However, like most organic dyes, it is susceptible to photobleaching. The mechanisms of photobleaching can be complex and often involve reactions with molecular oxygen or the generation of reactive oxygen species. nih.gov The photostability of coumarin dyes can be influenced by their molecular structure and the surrounding environment. For example, modifications to the chromophore environment can significantly impact photostability, as seen in the development of more photostable fluorescent proteins where mutations of specific amino acids, such as oxidation-prone methionines, lead to enhanced resistance to photobleaching. nih.gov While specific quantitative data on the photobleaching half-life of 7-Diethylamino-4-methylcoumarin across various conditions is not extensively consolidated in a single source, its widespread and continued use underscores a functional level of photostability for many applications. lotchemistry.comresearchgate.net

Applications of 7 Diethylamino 4 Methylcoumarin in Sensing and Probing

Fluorescence-Based Sensor Development

The development of fluorescence-based sensors has been a significant area of application for 7-Diethylamino-4-methylcoumarin (B84069). Its derivatives are engineered to exhibit changes in their fluorescence properties upon interaction with specific analytes or changes in their environment, enabling sensitive and selective detection.

Detection Mechanisms (e.g., Fluorescence Quenching)

Fluorescence quenching is a primary mechanism employed in sensors derived from 7-Diethylamino-4-methylcoumarin. This process involves a decrease in the fluorescence intensity of the coumarin (B35378) fluorophore in the presence of a specific substance. For instance, the fluorescence of 7-Diethylamino-4-trifluoromethylcoumarin has been shown to be dynamically quenched by acetone, a phenomenon with potential for developing optical sensors for this volatile organic compound. researchgate.net This quenching is often reversible, allowing for the construction of reusable sensors. researchgate.net

Another detection strategy involves the chemical reaction of the coumarin derivative with an analyte, leading to a change in its fluorescence. An example is the detection of hypochlorite (B82951), where 7-Diethylamino-4-methylcoumarin undergoes an oxidative reaction that can be monitored through changes in fluorescence, although the reaction products can be complex. mdpi.com Research has shown that the interaction with hypochlorite can lead to the formation of chlorinated derivatives, such as dichloro-7-diethylamino-4-methylcoumarin, which affects the fluorescence output. mdpi.com

| Detection Mechanism | Analyte Example | Observed Effect |

| Fluorescence Quenching | Acetone | Decrease in fluorescence intensity. researchgate.net |

| Oxidative Reaction | Hypochlorite | Formation of less fluorescent products. mdpi.com |

pH Sensitivity and Polarity Sensing

The fluorescence of 7-Diethylamino-4-methylcoumarin and its derivatives is highly sensitive to the polarity of their microenvironment. researchgate.netmdpi.com This solvatochromism, or change in color with solvent polarity, arises from the twisted intramolecular charge transfer (TICT) state of the molecule. mdpi.com In polar solvents, the fluorescence quantum yield of derivatives like 7-diethylamino-4-(trifluoromethyl)coumarin is significantly suppressed. mdpi.com This property makes them excellent probes for characterizing the polarity of various systems, including the internal cavities of supramolecular hosts like cyclodextrins and cucurbiturils. researchgate.netkoreascience.kr

Furthermore, the fluorescence of 7-Diethylamino-4-methylcoumarin can be pH-dependent. biosynth.com The diethylamino group can be protonated in acidic conditions, altering the electronic structure of the molecule and consequently its absorption and emission properties. biosynth.comnoaa.gov This pH sensitivity allows for the development of fluorescent pH sensors.

Ion and Small Molecule Detection (e.g., Hypochlorite, Ag+)

Derivatives of 7-Diethylamino-4-methylcoumarin have been successfully designed to detect specific ions and small molecules. As mentioned, its interaction with hypochlorite has been studied for sensing purposes. mdpi.com Additionally, probes based on this coumarin have been developed for the selective and sensitive detection of metal ions. For example, a sensor utilizing the efficient fluorescent properties of 7-Diethylamino-4-methylcoumarin has been reported for the detection of palladium ions (Pd2+). adipogen.com Another study demonstrated a probe for the sequential detection of aluminum ions (Al3+) and pyrophosphate (PPi). rsc.org

The detection of superoxide (B77818) anion (O2˙−) has also been achieved through the aromatization of a dihydrocoumarin (B191007) derivative, leading to a "turn-on" fluorescence response. rsc.orgresearchgate.net

| Analyte | Probe Type | Detection Principle |

| Hypochlorite | Oxidative reaction-based | Change in fluorescence upon reaction. mdpi.com |

| Palladium (Pd2+) | Chelation-based | Selective binding leading to fluorescence change. adipogen.com |

| Aluminum (Al3+)/Pyrophosphate (PPi) | Sequential detection | "Turn-on" for Al3+, "turn-off" for PPi. rsc.org |

| Superoxide (O2˙−) | Reaction-based | Aromatization of a dihydrocoumarin derivative. rsc.orgresearchgate.net |

Environmental Monitoring Applications

The sensitivity of 7-Diethylamino-4-methylcoumarin-based sensors to various analytes makes them suitable for environmental monitoring. For instance, they can be used to detect pollutants in water or air. oup.com The occurrence, distribution, and fate of 7-Diethylamino-4-methylcoumarin and its transformation products have been studied in aquatic environments, highlighting its relevance as an environmental contaminant and the need for sensitive detection methods. oup.com Paper-based test strips incorporating these fluorescent probes have been developed for the on-site detection of analytes, offering a low-cost and portable sensing solution. rsc.org

Fluorescent Probes for Biological Systems

The bright fluorescence and biocompatibility of certain 7-Diethylamino-4-methylcoumarin derivatives make them valuable tools for studying biological systems. smolecule.com They can be used to label and visualize biomolecules, providing insights into cellular processes. smolecule.com

Biomolecule Labeling and Conjugation Strategies (Antibodies, Proteins, Nucleic Acids)

7-Diethylamino-4-methylcoumarin can be chemically modified to create reactive probes that covalently attach to biomolecules. smolecule.com These amine-reactive fluorescent labels are widely used in various biological applications due to their ability to readily conjugate with amino groups in proteins and other biomolecules. researchgate.net

A common strategy involves introducing a thiol-reactive group, such as a maleimide (B117702), to the coumarin structure. For example, 7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) is a well-known thiol-reactive probe that is weakly fluorescent until it reacts with thiols, such as those found in cysteine residues of proteins. caymanchem.comthermofisher.com This "turn-on" fluorescence upon conjugation makes it an excellent tool for detecting and quantifying thiols in biological samples. sigmaaldrich.com Such probes have been used for labeling antibodies, proteins, and for detecting coenzyme A. sigmaaldrich.com

Derivatives with other reactive groups can also be synthesized for conjugation to different functional groups on biomolecules. nih.govdanaher.com These labeled biomolecules can then be used in a variety of applications, including fluorescence microscopy, immunofluorescence assays, and flow cytometry, to track their localization and dynamics within cells and tissues. smolecule.comresearchgate.net Furthermore, this coumarin derivative can be used to label nucleic acids for applications like polymerase chain reaction (PCR). biosynth.com

| Reactive Group | Target Biomolecule Functional Group | Example Probe | Application |

| Maleimide | Thiols (e.g., Cysteine in proteins) | 7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) | Protein labeling, Thiol quantification. caymanchem.comthermofisher.comsigmaaldrich.com |

| Carboxylic Acid | Amines (after activation) | 7-(Diethylamino)coumarin-3-carboxylic Acid | Biomolecule conjugation. |

| N/A | Nucleic Acids | 7-Diethylamino-4-methylcoumarin | Labeling in PCR. biosynth.com |

Subcellular Localization Studies (e.g., Mitochondrial Accumulation)

Derivatives of 7-diethylamino-4-methylcoumarin have been engineered as effective probes for subcellular localization studies, with a notable application in visualizing mitochondria. While studies specifically on the parent compound's mitochondrial accumulation are not extensively detailed, a family of its derivatives, known as COUPY coumarins, has demonstrated significant promise in this area.

COUPY dyes, which modify the coumarin backbone, exhibit excellent cell permeability and show a strong tendency to accumulate in mitochondria. This selective accumulation is attributed to the lipophilic and positively charged nature of certain modifications to the coumarin scaffold, which allows them to traverse the mitochondrial membranes. Once inside, their fluorescence provides a clear signal for imaging this vital organelle. This property makes them valuable for studying mitochondrial dynamics and function in living cells.

Enzyme Activity Assays

The reactivity of certain 7-diethylamino-4-methylcoumarin derivatives with specific functional groups has been harnessed to develop sensitive enzyme activity assays. A prominent example is the use of 7-diethylamino-3-(4′-maleimidylphenyl)-4-methylcoumarin (CPM) in a continuous, high-throughput assay for human dimethylarginine dimethylaminohydrolase-1 (DDAH-1).

In this assay, the DDAH-1 enzyme catalyzes the hydrolysis of a substrate, S-methyl-L-thiocitrulline, which results in the release of a thiol-containing product, methanethiol. The thiol group then reacts with CPM, a thiol-reactive fluorophore. CPM itself is virtually non-fluorescent, but upon reaction with the thiol, it forms a highly fluorescent adduct. The resulting increase in fluorescence, which can be monitored in real-time, is directly proportional to the enzymatic activity of DDAH-1. This method provides a sensitive and continuous way to measure enzyme kinetics and to screen for potential inhibitors. sigmaaldrich.com

| Assay Component | Role |

| Enzyme | Human Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1) |

| Substrate | S-methyl-L-thiocitrulline |

| Product | Methanethiol (contains a thiol group) |

| Probe | 7-diethylamino-3-(4′-maleimidylphenyl)-4-methylcoumarin (CPM) |

| Detection Principle | Reaction of the thiol group with CPM to produce a fluorescent adduct |

Cell Viability Assays

Derivatives of 7-diethylamino-4-methylcoumarin have also found application in the assessment of cell viability, primarily by investigating their cytotoxic or anti-proliferative effects on cancer cells. For instance, a novel synthetic derivative, 7-diethylamino-3(2'-benzoxazolyl)-coumarin, has been studied for its anti-mitotic potential in human gastric cancer cell lines, including a 5-fluorouracil-resistant strain.

Research has shown that this coumarin derivative exerts anti-proliferative effects by destabilizing microtubules, which are crucial for cell division. nih.gov This disruption of the cellular machinery leads to mitotic arrest and subsequently triggers caspase-dependent apoptosis, or programmed cell death. nih.gov By measuring the reduction in cell proliferation and the induction of apoptosis in the presence of this compound, researchers can assess its potential as an anti-cancer agent, thereby indirectly using it in a form of cell viability and cytotoxicity assay. nih.gov

Thiol Detection and Quantitation

One of the most well-established applications of 7-diethylamino-4-methylcoumarin derivatives is in the detection and quantification of thiols. The maleimide derivative, 7-diethylamino-3-(4′-maleimidylphenyl)-4-methylcoumarin (CPM), is a widely used thiol-reactive probe for this purpose. scientificlabs.co.uksigmaaldrich.combiotium.comcaymanchem.com

The principle of this assay relies on the fact that CPM is essentially non-fluorescent in its native state. biotium.com However, when it reacts with a sulfhydryl (thiol) group, a stable, highly fluorescent thioether adduct is formed. biotium.comcaymanchem.comresearchgate.net The intensity of the resulting fluorescence is directly proportional to the concentration of thiols in the sample. This "off-on" fluorescent response allows for the sensitive and specific quantification of thiols in various biological samples, including cell lysates and plasma, without the need for a separation step to remove unreacted probe. biotium.com The reaction is highly specific for thiols at a pH around 7. nih.gov

| Property | Description |

| Probe | 7-diethylamino-3-(4′-maleimidylphenyl)-4-methylcoumarin (CPM) |

| Target Molecule | Compounds containing sulfhydryl (-SH) groups (thiols) |

| Mechanism | Michael addition reaction between the maleimide group of CPM and the thiol group |

| Fluorescence | CPM is non-fluorescent; the CPM-thiol adduct is highly fluorescent |

| Excitation/Emission Maxima | Approximately 387 nm / 463 nm medchemexpress.com |

Staining of Nucleolar Proteins for Cancer Cell Distinction

The derivative 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280) (CPM) has been utilized for the specific staining of nucleolar proteins, which can aid in the distinction of proliferating cancer cells. scientificlabs.co.uksigmaaldrich.comabcam.comsigmaaldrich.com The nucleolus is a prominent substructure within the nucleus that is involved in ribosome biogenesis and is often altered in cancer cells, reflecting their high metabolic and proliferative state.

By reacting with the sulfhydryl groups of proteins that are abundant in the nucleolus of rapidly dividing cells, CPM can selectively label this organelle. The resulting fluorescence allows for the visualization of the nucleolus and can serve as a marker to differentiate cancer cells, which often have larger and more prominent nucleoli, from their non-cancerous counterparts. This application is valuable in cancer research and diagnostics for identifying and characterizing malignant cells within a heterogeneous population. scientificlabs.co.uksigmaaldrich.comabcam.comsigmaaldrich.com

7 Diethylamino 4 Methylcoumarin in Advanced Optical Technologies

Laser Dye Applications

7-Diethylamino-4-methylcoumarin (B84069), also known as Coumarin (B35378) 1, is a highly efficient and widely utilized laser dye, particularly valued for its emission in the blue-green region of the spectrum. researchgate.net Its utility in laser systems stems from its exceptional fluorescence quantum yield and its ability to operate effectively under various excitation conditions.

Gain Medium in Dye Lasers

As a gain medium, 7-Diethylamino-4-methylcoumarin is central to the operation of dye lasers. When a solution of this dye is excited by an external energy source, such as a flashlamp or another laser, its molecules are pumped to an excited electronic state. This creates a population inversion, a necessary condition for stimulated emission to occur. The subsequent de-excitation of these molecules releases photons of a specific wavelength, which are then amplified as they travel through the dye solution, resulting in a coherent and intense laser beam. The lasing action for 7-Diethylamino-4-methylcoumarin typically occurs around 460 nm. sigmaaldrich.com The fundamental chromophore of coumarin, when appropriately substituted, gives rise to the intense fluorescence necessary for efficient laser action. researchgate.net

Dual Amplified Spontaneous Emission (ASE) Phenomena and Mechanisms